molecular formula C10H15N3O B8450931 (2-Piperazin-1-ylpyridin-3-yl)methanol

(2-Piperazin-1-ylpyridin-3-yl)methanol

Cat. No. B8450931
M. Wt: 193.25 g/mol
InChI Key: CBRQCSGMQRUMIU-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

A mixture of (2-fluoro-pyridin-3-yl)methanol (1 g, 8 mmol, Asymchem), piperazine (1.3 g, 15 mmol) and N,N-diisopropylethylamine (1 mL, 5.8 mmol, Aldrich) was reacted under the conditions of Example 43a to give the title compound as a white solid. MS (ESI, pos. ion) m/z: 194 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([CH2:8][OH:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C(N(CC)C(C)C)(C)C>>[N:10]1([C:2]2[C:7]([CH2:8][OH:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=NC=CC=C1CO
Name
Quantity
1.3 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted under the conditions of Example 43a

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC=CC=C1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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